molecular formula C6H4BrN3 B1523821 4-bromo-1H-imidazo[4,5-c]pyridine CAS No. 1086398-12-0

4-bromo-1H-imidazo[4,5-c]pyridine

Cat. No. B1523821
CAS RN: 1086398-12-0
M. Wt: 198.02 g/mol
InChI Key: BHRISABNDGCDRK-UHFFFAOYSA-N
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Description

“4-bromo-1H-imidazo[4,5-c]pyridine” is a derivative of imidazopyridine, a class of compounds known for their wide range of pharmacological activities . Imidazopyridines are nitrogen heterocycles containing a pyridine and an imidazole ring in their structure . They are known to play a crucial role in numerous disease conditions .


Synthesis Analysis

Imidazopyridines can be synthesized using various methods. One popular approach involves condensation–dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions . Another method involves alkylation reactions under Phase Transfer Catalysis (PTC) conditions .

Scientific Research Applications

Central Nervous System Agents

The structural resemblance of imidazo[4,5-c]pyridine derivatives to purines has led to their exploration as central nervous system agents. They have been identified as GABA_A receptor positive allosteric modulators, which could be significant for developing treatments for neurological disorders .

Proton Pump Inhibitors

Imidazo[4,5-c]pyridine derivatives have been found to act as proton pump inhibitors. This application is crucial in the development of drugs for conditions like gastroesophageal reflux disease (GERD) and peptic ulcers, as they can effectively reduce stomach acid production .

Antimicrobial Agents

Research has explored the antimicrobial properties of imidazo[4,5-c]pyridine derivatives. These compounds have shown promise in combating various pathogens, which could lead to the development of new classes of antibiotics .

Anti-inflammatory Drugs

The anti-inflammatory potential of imidazo[4,5-c]pyridine derivatives is another area of interest. They could contribute to the creation of non-steroidal anti-inflammatory drugs (NSAIDs), offering alternative treatments for inflammation-related conditions .

Cancer Therapeutics

Imidazo[4,5-c]pyridine derivatives have the ability to influence cellular pathways necessary for the functioning of cancerous cells. Their role in cancer research is significant, as they could be used to develop novel anti-cancer drugs .

Carbohydrate Metabolism Enzyme Inhibitors

These derivatives have been studied for their ability to interact with enzymes involved in carbohydrate metabolism. This suggests potential applications in treating metabolic disorders such as diabetes .

Future Directions

Imidazopyridines have shown potential in various therapeutic areas, including central nervous system disorders, digestive system disorders, cancer, and inflammation . The future research directions could involve further exploration of the therapeutic potential of “4-bromo-1H-imidazo[4,5-c]pyridine” and its derivatives, as well as the development of more effective compounds for treating various diseases .

properties

IUPAC Name

4-bromo-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-6-5-4(1-2-8-6)9-3-10-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRISABNDGCDRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679431
Record name 4-Bromo-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1H-imidazo[4,5-c]pyridine

CAS RN

1086398-12-0
Record name 4-Bromo-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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